

An In-depth Technical Guide on 8-epi-Chlorajapolide F

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Compound of Interest		
Compound Name:	8-epi-Chlorajapolide F	
Cat. No.:	B12387493	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-epi-Chlorajapolide F is a lindenane-type sesquiterpenoid isolated from the aerial parts of Chloranthus japonicus. This class of natural products has garnered significant interest within the scientific community due to the diverse biological activities exhibited by its members, including anti-inflammatory, cytotoxic, and anti-HIV properties. This technical guide provides a comprehensive review of the available scientific literature on **8-epi-Chlorajapolide F**, with a focus on its cytotoxic effects. The information is presented to be a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

- IUPAC Name: (3aR,4R,5S,9aR,9bR)-4-hydroxy-5,9-dimethyl-3-methylene-3a,4,5,7,9a,9b-hexahydro-3H-azuleno[4,5-b]furan-2(6H)-one
- Molecular Formula: C15H20O3
- Molecular Weight: 248.32 g/mol
- Class: Lindenane Sesquiterpenoid



Biological Activity

The primary biological activity reported for **8-epi-Chlorajapolide F** is its cytotoxicity against human cancer cell lines. Research has demonstrated its potential as an anticancer agent, although the available data is currently limited to in vitro studies.

Cytotoxicity Data

The cytotoxic effects of **8-epi-Chlorajapolide F** have been evaluated against non-small cell lung cancer (NCI-H460) and hepatocellular carcinoma (SMMC-7721) cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

Cell Line	Cancer Type	IC ₅₀ (μΜ)[1]
NCI-H460	Non-small Cell Lung Cancer	35.8[1]
SMMC-7721	Hepatocellular Carcinoma	41.3[1]

While other related lindenane sesquiterpenoids isolated from Chloranthus japonicus have shown potent anti-inflammatory activities, such as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, no specific anti-inflammatory data has been reported for **8-epi-Chlorajapolide F** in the reviewed literature.

Experimental Protocols

The following section details the methodology used to assess the cytotoxicity of **8-epi- Chlorajapolide F**.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of **8-epi-Chlorajapolide F** was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Cell Lines and Culture:

 NCI-H460 (human non-small cell lung cancer) and SMMC-7721 (human hepatocellular carcinoma) cells were used.



- Cells were cultured in RPMI-1640 or DMEM medium, respectively, supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Cultures were maintained at 37°C in a humidified atmosphere with 5% CO₂.

Procedure:

- Cells were seeded into 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere for 24 hours.
- The culture medium was then replaced with fresh medium containing various concentrations of **8-epi-Chlorajapolide F**.
- After a 72-hour incubation period, 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.
- The plates were incubated for an additional 4 hours at 37°C.
- The supernatant was removed, and 150 μ L of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
- The absorbance was measured at 570 nm using a microplate reader.
- The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from dose-response curves.

Visualizations

Experimental Workflow: From Plant to Data

The following diagram illustrates the general workflow for the isolation and cytotoxic evaluation of **8-epi-Chlorajapolide F** from its natural source.



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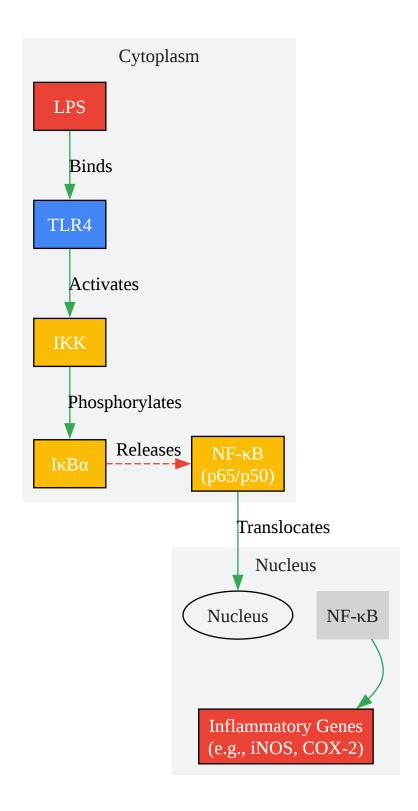


General workflow for the isolation and cytotoxic evaluation of 8-epi-Chlorajapolide F.

Putative Anti-Inflammatory Signaling Pathway

While not yet demonstrated for **8-epi-Chlorajapolide F**, other lindenane sesquiterpenoids from Chloranthus species have been shown to inhibit the NF-kB signaling pathway, a key regulator of inflammation. The following diagram depicts a simplified representation of this pathway, which could be a potential mechanism of action for related compounds.





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Simplified NF-kB signaling pathway, a potential target for anti-inflammatory compounds.

Conclusion



8-epi-Chlorajapolide F is a natural product with demonstrated in vitro cytotoxic activity against non-small cell lung cancer and hepatocellular carcinoma cell lines. The available data, while limited, suggests potential for this compound in the development of novel anticancer agents. Further research is warranted to fully elucidate its mechanism of action, explore its efficacy in in vivo models, and to investigate other potential biological activities, such as anti-inflammatory effects, which are characteristic of other compounds in its class. This guide provides a foundational overview for scientists and researchers to build upon in their future investigations of this promising molecule.

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References

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